molecular formula C14H12N2O5 B3943633 N-(2-hydroxy-5-nitrophenyl)-2-phenoxyacetamide

N-(2-hydroxy-5-nitrophenyl)-2-phenoxyacetamide

Cat. No. B3943633
M. Wt: 288.25 g/mol
InChI Key: FCXZRQZHXKOILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-nitrophenyl)-2-phenoxyacetamide, also known as Nitrophenylphenoxyacetamide (NPPAA), is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has been found to possess various biological properties, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of NPPAA is not fully understood. However, it has been suggested that NPPAA exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. NPPAA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. NPPAA has also been found to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
NPPAA has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types. NPPAA has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, NPPAA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

NPPAA has several advantages for lab experiments. It is easily synthesized and has been optimized to yield high purity and yield. NPPAA has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using NPPAA in lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain assays. In addition, the mechanism of action of NPPAA is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on NPPAA. One direction is to further investigate the mechanism of action of NPPAA. This may involve identifying the specific signaling pathways that are modulated by NPPAA and the downstream effects of these pathways. Another direction is to investigate the potential therapeutic applications of NPPAA in various diseases, including cancer, inflammation, and oxidative stress. This may involve testing the efficacy of NPPAA in animal models and clinical trials. Finally, future research may also focus on developing novel derivatives of NPPAA with improved biological properties.

Scientific Research Applications

NPPAA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. NPPAA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types. It has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, NPPAA has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c17-13-7-6-10(16(19)20)8-12(13)15-14(18)9-21-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXZRQZHXKOILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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